Cas no 954588-16-0 (1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

1-(2H-1,3-ベンゾジオキソール-5-イル)-3-{1-(4-クロロフェニル)-5-オキソピロリジン-3-イルメチル}尿素は、複雑な尿素誘導体であり、ベンゾジオキソール環とクロロフェニル基を有するピロリジノン構造を特徴とします。この化合物は、医薬品中間体としての潜在的な応用が期待され、特に中枢神経系や炎症関連疾患の治療薬開発における有用性が注目されています。分子内の特異的な構造配置により、標的タンパク質との選択的な相互作用が可能で、高い生体適合性を示すことが報告されています。また、合成プロセスの最適化により、高純度での製造が達成可能な点も利点です。

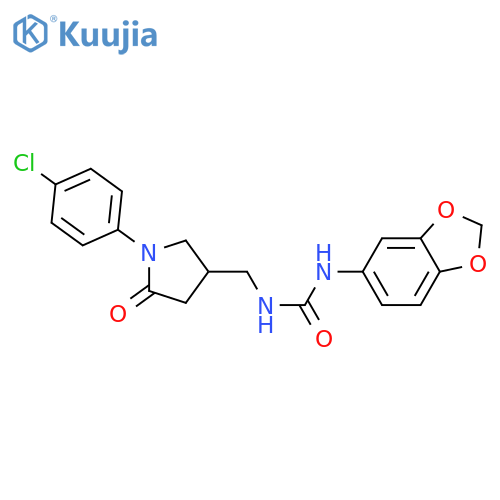

954588-16-0 structure

商品名:1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea

1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea

- 1-(1,3-benzodioxol-5-yl)-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea

- AKOS024644061

- 954588-16-0

- 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea

- F2372-0231

- 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

-

- インチ: 1S/C19H18ClN3O4/c20-13-1-4-15(5-2-13)23-10-12(7-18(23)24)9-21-19(25)22-14-3-6-16-17(8-14)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)

- InChIKey: GDVBHFXCYPYTEY-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C2OCOC2=C1)C(NCC1CC(=O)N(C2=CC=C(Cl)C=C2)C1)=O

計算された属性

- せいみつぶんしりょう: 387.0985838g/mol

- どういたいしつりょう: 387.0985838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2372-0231-5μmol |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-4mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-25mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-2mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-40mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-10mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-15mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-30mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-10μmol |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2372-0231-20μmol |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea |

954588-16-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

3. Water

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

954588-16-0 (1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}urea) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量